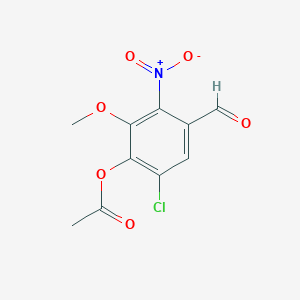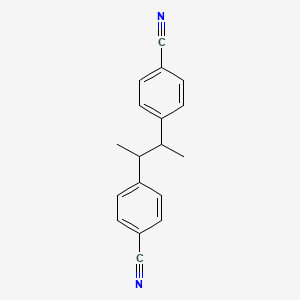
4,4'-(Butane-2,3-diyl)dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Butane-2,3-diyl)dibenzonitrile is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two benzonitrile groups attached to a butane backbone. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,3-diyl)dibenzonitrile typically involves the reaction of 4-cyanophenylboronic acid with a butane derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate, and solvents like toluene and ethanol. The reaction mixture is heated to around 120°C for 24 hours, followed by purification through silica column chromatography .
Industrial Production Methods
Industrial production methods for 4,4’-(Butane-2,3-diyl)dibenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4,4’-(Butane-2,3-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
4,4’-(Butane-2,3-diyl)dibenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4,4’-(Butane-2,3-diyl)dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
- 4,4’-(Butane-1,4-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(Propane-1,3-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
Uniqueness
4,4’-(Butane-2,3-diyl)dibenzonitrile is unique due to its specific butane backbone, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
特性
CAS番号 |
63539-56-0 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
4-[3-(4-cyanophenyl)butan-2-yl]benzonitrile |
InChI |
InChI=1S/C18H16N2/c1-13(17-7-3-15(11-19)4-8-17)14(2)18-9-5-16(12-20)6-10-18/h3-10,13-14H,1-2H3 |
InChIキー |
FMONHZODOGRDQX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C#N)C(C)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


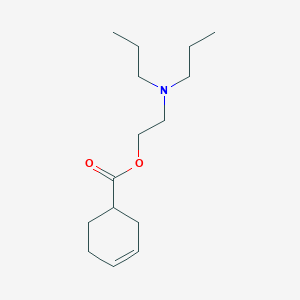

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

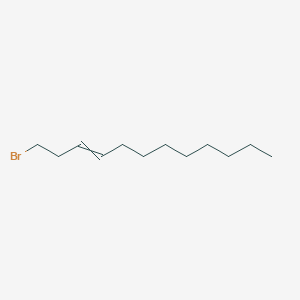
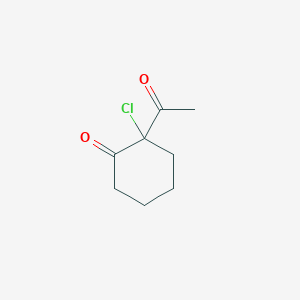
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)


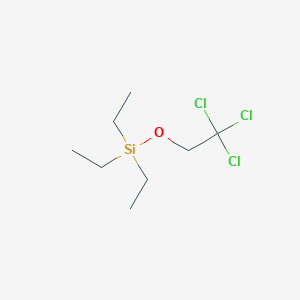
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
